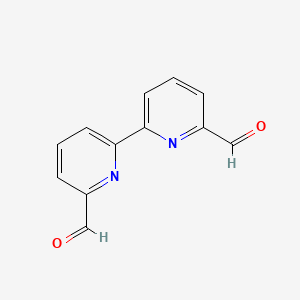

2,2'-Bipyridine-6,6'-dicarbaldehyde

説明

General Context of Bipyridine Ligands in Modern Coordination Chemistry and Materials Science

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are mainstays in modern coordination and materials science. researchgate.netnih.gov Their ability to form stable chelate complexes with a vast array of metal ions is a key attribute. alfachemic.comwikipedia.org This stability arises from the two nitrogen atoms that bind to a metal center, a characteristic that has made them integral to the development of organometallic and inorganic chemistry. researchgate.netwikipedia.org The resulting metal complexes often display unique optical and redox properties due to electron delocalization across the coplanar pyridine (B92270) rings. wikipedia.org

These properties have led to their use in a wide range of applications, including:

Catalysis: Bipyridine complexes have shown significant potential in catalytic processes such as water oxidation and carbon dioxide reduction. researchgate.net

Luminescent Materials: The metal-to-ligand charge transfer (MLCT) transitions in many bipyridine complexes lead to intense absorption in the visible spectrum, making them useful as luminophores. alfachemic.comwikipedia.org

Molecular Recognition and Self-Assembly: The predictable coordination behavior of bipyridines is exploited in the construction of complex supramolecular architectures. alfachemic.comresearchgate.net

Materials Science: They serve as building blocks for functional polymers and porous materials like covalent organic frameworks (COFs). alfachemic.comchemicalbook.com

Significance of Dialdehyde (B1249045) Functionality in Ligand Design and Supramolecular Chemistry

The incorporation of aldehyde groups, particularly in a dialdehyde configuration, into a ligand framework introduces a powerful tool for synthetic chemists. Aldehydes are highly reactive functional groups that can participate in a variety of chemical transformations, most notably the formation of imine bonds through condensation reactions with primary amines. researchgate.net This reversible reaction is a cornerstone of dynamic covalent chemistry, which allows for the "error-checking" and self-assembly of complex molecular structures. researchgate.net

In the context of supramolecular chemistry, the dialdehyde functionality is of paramount importance for the construction of large, well-defined architectures such as macrocycles, cages, and polymers. researchgate.netacs.org The directional nature of the bonds formed from dialdehydes allows for a high degree of control over the final geometry of the assembled structure. researchgate.net This has led to the creation of fascinating and functional supramolecular systems with applications in areas like molecular recognition, encapsulation, and stimuli-responsive materials. acs.org

Scope and Research Relevance of 2,2'-Bipyridine-6,6'-dicarbaldehyde as a Versatile Building Block

This compound stands out as a particularly valuable building block due to the combination of its bipyridine core and dialdehyde functionalities. This unique arrangement allows for the simultaneous coordination of metal ions and the formation of covalent linkages through the aldehyde groups. This dual functionality makes it an exceptionally versatile component in the design of complex, multi-component systems.

The strategic placement of the aldehyde groups at the 6 and 6' positions of the bipyridine ring imparts a specific geometry that is highly sought after in the construction of discrete and polymeric structures. This has made the compound a key player in the synthesis of:

Schiff base macrocycles: Condensation reactions with various diamines lead to the formation of macrocyclic structures with embedded bipyridine units.

Covalent Organic Frameworks (COFs): The dialdehyde can be used as a linker to create porous, crystalline materials with potential applications in gas storage and catalysis. cd-bioparticles.netrsc.org

Metallosupramolecular architectures: The ability to both chelate metals and form covalent bonds allows for the construction of intricate, metal-containing polygons and polyhedra.

Overview of Key Research Areas and Applications

The unique structural features of this compound have propelled its use in several key areas of chemical research:

Supramolecular Chemistry: It is extensively used in the self-assembly of complex architectures. The formation of imine-based macrocycles and cages through dynamic covalent chemistry is a prominent application. researchgate.net

Materials Science: The compound is a crucial monomer for the synthesis of Covalent Organic Frameworks (COFs), contributing to the development of materials with high porosity and ordered structures. chemicalbook.comrsc.org

Catalysis: The incorporation of the bipyridine unit into larger structures allows for the creation of novel catalytic systems where the metal's environment can be precisely tuned. researchgate.netscirp.org

Molecular Recognition: The cavities and channels within macrocycles and COFs derived from this dialdehyde can be designed to selectively bind guest molecules. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C12H8N2O2 |

| Molecular Weight | 212.20 g/mol |

| CAS Number | 49669-26-3 |

| Appearance | Typically a solid |

| Key Functional Groups | 2,2'-Bipyridine, Aldehyde (x2) |

Structure

2D Structure

特性

IUPAC Name |

6-(6-formylpyridin-2-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWCJRHPJLHJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CC(=N2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407201 | |

| Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-26-3 | |

| Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bipyridine 6,6 Dicarbaldehyde

Foundations of Bipyridine Core Functionalization

The 2,2'-bipyridine (B1663995) (bpy) scaffold is a foundational ligand in coordination chemistry, prized for its ability to form stable complexes with a vast array of metal ions. The functionalization of the bipyridine core is a critical area of research, as the introduction of various substituent groups allows for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. researchgate.net These modifications can influence the complexes' photophysical properties, redox potentials, and catalytic activity.

Key strategies for functionalizing the bipyridine core include:

Direct Substitution: Introducing functional groups directly onto the pyridine (B92270) rings.

Oxidation/Reduction: Modifying existing substituents, such as oxidizing methyl groups to carboxylic acids or reducing them to alcohols. ethz.ch

Cross-Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals.

These fundamental approaches have paved the way for the synthesis of a diverse library of substituted bipyridine ligands, each designed for specific applications in areas ranging from catalysis to materials science. acs.org

Primary Synthetic Pathways to 2,2'-Bipyridine-6,6'-dicarbaldehyde

The synthesis of this compound typically proceeds through the oxidation of precursor molecules where the 6 and 6' positions are already functionalized with groups that are readily converted to aldehydes.

Oxidation of 2,2'-Bipyridine-6,6'-dicarboxylic Acid Derivatives

One of the primary routes to this compound involves the oxidation of derivatives of 2,2'-Bipyridine-6,6'-dicarboxylic acid. This method leverages the well-established chemistry of converting carboxylic acids or their derivatives (such as esters or acid chlorides) into aldehydes. The dicarboxylic acid itself is a stable and accessible precursor. nih.govsigmaaldrich.com The challenge in this approach lies in achieving selective partial oxidation to the aldehyde stage without further oxidation to the carboxylic acid or over-reduction.

Conversion from Bis(hydroxymethyl) Bipyridine Precursors

A frequently employed and effective method for the synthesis of this compound is the oxidation of 6,6'-bis(hydroxymethyl)-2,2'-bipyridine. chemicalbook.comchemicalbook.com This diol precursor can be synthesized from the corresponding 6,6'-dimethyl-2,2'-bipyridine (B1328779) or by reduction of 2,2'-bipyridine-6,6'-dicarboxylic acid or its esters. The oxidation of the primary alcohol groups to aldehydes can be accomplished using a variety of oxidizing agents.

Table 1: Comparison of Precursors for this compound Synthesis

| Precursor | Key Transformation | Common Reagents | Advantages |

| 2,2'-Bipyridine-6,6'-dicarboxylic Acid Derivatives | Partial Reduction | DIBAL-H, LiAlH(OtBu)3 | Readily available starting material. |

| 6,6'-bis(hydroxymethyl)-2,2'-bipyridine | Oxidation | MnO2, PCC, Swern Oxidation | Milder reaction conditions, often high-yielding. |

Related Synthetic Strategies and Analogous Transformations

Synthesis of 2,2'-Bipyridine-6,6'-dicarboxylic Acid

2,2'-Bipyridine-6,6'-dicarboxylic acid serves as a versatile intermediate in the synthesis of various functionalized bipyridines, including the target dialdehyde (B1249045). nih.govscielo.br Its preparation is a key step in several synthetic routes.

A common and straightforward method for the synthesis of 2,2'-bipyridine-6,6'-dicarboxylic acid is the oxidation of 6,6'-dimethyl-2,2'-bipyridine. cheminters.com This reaction typically employs strong oxidizing agents that can convert the methyl groups to carboxylic acid functionalities.

Table 2: Oxidation of 6,6'-dimethyl-2,2'-bipyridine

| Oxidizing Agent | Conditions | Yield | Reference |

| Potassium Permanganate (B83412) (KMnO4) | Reflux in aqueous solution | Moderate to high | cheminters.com |

| Nitric Acid | High temperature and pressure | Variable | N/A |

The choice of oxidizing agent and reaction conditions can be optimized to maximize the yield and purity of the resulting dicarboxylic acid. For instance, the oxidation of 5,5'-dimethyl-2,2'-bipyridine to its corresponding dicarboxylic acid has been achieved with potassium permanganate in good yield. cheminters.comchemicalbook.com

Other Carboxylation Methods

The synthesis of bipyridine carbaldehydes often proceeds through the corresponding carboxylic acids. Therefore, carboxylation methods are of significant importance. Beyond direct oxidation of methyl groups, other routes to bipyridine carboxylic acids have been developed.

One notable method is the palladium-catalyzed homocoupling of 2-chloroisonicotinic acid. In this procedure, 2-chloroisonicotinic acid is treated with a palladium-on-activated-carbon catalyst in a mixture of water and methanol (B129727) with sodium hydroxide. The reaction, conducted at elevated temperatures, yields 2,2'-bipyridine-4,4'-dicarboxylic acid after acidification. chemicalbook.com This approach avoids the use of harsh oxidizing agents.

In the realm of biotechnology, enzymatic processes offer a green alternative for the conversion of carboxylates to aldehydes. Researchers have identified a two-component enzymatic system in the biosynthesis of the 2,2'-bipyridine antibiotic caerulomycin. This system first activates a carboxylate using an ATP-dependent adenylation protein (CaeF) and then reduces the resulting AMP-conjugated carboxylate to an aldehyde, catalyzed by a specific NADPH-dependent aldehyde dehydrogenase (CaeB2). acs.org This biocatalytic paradigm presents a potential future methodology for the synthesis of bipyridine aldehydes under mild conditions. acs.org

Synthesis of Monocarbaldehyde and Other Dicarbaldehyde Isomers

The regioselective synthesis of specific carbaldehyde isomers of 2,2'-bipyridine is crucial for tailoring the properties of the resulting molecules for specific applications. Different strategies are employed to introduce aldehyde groups at the desired positions.

Approaches to 2,2'-Bipyridine-6-carbaldehyde

The monofunctionalized 2,2'-bipyridine-6-carbaldehyde is a valuable building block for creating unsymmetrical ligands. A primary route for its synthesis is the Vilsmeier-Haack reaction. wikipedia.org This reaction involves the direct formylation of the 2,2'-bipyridine ring using a formylating agent like N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent preferentially attacks the electron-rich 6-position of the bipyridine nucleus, leading to the desired monocarbaldehyde.

Another established method is the oxidation of 6-methyl-2,2'-bipyridine. This precursor can be oxidized using selenium dioxide (SeO₂) in a solvent like dioxane at high temperatures (around 110°C) to yield 2,2'-bipyridine-6-carbaldehyde.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 2,2'-Bipyridine | DMF, POCl₃ | 65-70% | Direct functionalization | Harsh conditions, hazardous reagents |

| SeO₂ Oxidation | 6-Methyl-2,2'-bipyridine | SeO₂ | 50-55% | Simplicity | Requires precursor synthesis, toxic byproducts |

Routes to 2,2'-Bipyridine-5,5'-dicarbaldehyde

The synthesis of the 5,5'-dicarbaldehyde isomer often starts from 5,5'-dimethyl-2,2'-bipyridine. One common two-step procedure involves the bromination of the methyl groups followed by hydrolysis. The initial step, a radical bromination using N-bromosuccinimide (NBS), produces 5,5'-bis(bromomethyl)-2,2'-bipyridine. This intermediate is then hydrolyzed, for instance in aqueous acetic acid, to furnish the dialdehyde. scirp.org

A more direct and innovative route involves the use of Bredereck's reagent (tert-butoxybis(dimethylamino)methane). researchgate.netnih.gov In this method, 5,5'-dimethyl-2,2'-bipyridine is first converted into its corresponding bis(enamine) by reaction with Bredereck's reagent. The subsequent oxidative cleavage of the enamine groups, achieved with an oxidizing agent such as sodium periodate, directly yields 2,2'-bipyridine-5,5'-dicarbaldehyde in a two-step sequence from the dimethyl precursor. researchgate.netnih.gov

| Method | Starting Material | Key Steps & Reagents | Overall Yield | Reference |

|---|---|---|---|---|

| Bromination/Hydrolysis | 5,5'-Dimethyl-2,2'-bipyridine | 1. NBS (Bromination) 2. Acetic Acid/H₂O (Hydrolysis) | ~26% (over 2 steps) | scirp.org |

| Enamination/Oxidative Cleavage | 5,5'-Dimethyl-2,2'-bipyridine | 1. Bredereck's Reagent (Enamination) 2. NaIO₄ (Oxidative Cleavage) | Not specified, but described as excellent. | researchgate.netnih.gov |

Synthesis of 2,2'-Bipyridine-4,4'-dicarbaldehyde (B12824505)

The synthesis of 2,2'-bipyridine-4,4'-dicarbaldehyde typically proceeds via the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555) to 2,2'-bipyridine-4,4'-dicarboxylic acid, followed by conversion to the dialdehyde. google.comrsc.orggoogle.com The initial oxidation is a critical step and can be accomplished using strong oxidizing agents.

One effective method involves the use of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in concentrated sulfuric acid. rsc.org Another powerful oxidizing system is potassium permanganate (KMnO₄) in a mixture of water and nitric acid, which has been reported to produce the dicarboxylic acid in high yields of over 90%. google.com Once the dicarboxylic acid is obtained, it can be converted to the dialdehyde. A common synthetic sequence involves the reduction of the carboxylic acids to the corresponding diol, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, which is then oxidized to 2,2'-bipyridine-4,4'-dicarbaldehyde.

| Oxidizing Agent | Solvent/Medium | Yield | Reference |

|---|---|---|---|

| Na₂Cr₂O₇·2H₂O | Concentrated H₂SO₄ | Not specified | rsc.org |

| KMnO₄ | H₂O / Nitric Acid | 91-94% | google.com |

| CrO₃ | Concentrated H₂SO₄ | Not specified | google.com |

Synthetic Challenges and Optimization Strategies

The synthesis of specifically substituted bipyridines is often complicated by challenges in controlling the position of functionalization.

Regioselectivity Control

Achieving regioselectivity is a paramount challenge in the functionalization of the 2,2'-bipyridine core. The electronic nature of the pyridine rings dictates their reactivity, but various strategies have been developed to direct substituents to specific positions. researchgate.net

For directing functionalization to the 6-position, one strategy involves the initial mono-N-oxidation of the bipyridine. The N-oxide group deactivates the ring it is on towards electrophilic attack while activating the other ring, particularly at the 6'-position for nucleophilic attack. Another approach is mono-N-methylation, which similarly directs subsequent reactions. researchgate.net These methods have been used to synthesize unsymmetrically substituted 2,2'-bipyridines by controlling nucleophilic additions. researchgate.net

More advanced strategies for regiocontrol include the use of traceless directing groups, which can temporarily block certain positions or activate others before being removed. acs.org Furthermore, recent developments have shown that the reaction mechanism itself can be controlled to favor a specific regioisomer. For instance, in the C-H thionation of azinium salts, the choice of base can determine whether the reaction proceeds via a radical or a carbene pathway, leading to different regiochemical outcomes. chemspider.com Similarly, dearomatization-rearomatization sequences can provide access to otherwise difficult-to-obtain isomers, such as meta-functionalized pyridines. nih.gov

Yield Optimization and Scale-up Considerations for this compound Synthesis

The efficient synthesis of this compound is crucial for its application in various chemical fields. Yield optimization and the potential for large-scale production are key factors that determine the economic viability and accessibility of this important compound. Research efforts have focused on refining synthetic methodologies to maximize yields and developing strategies that are amenable to scale-up.

A primary route for synthesizing this compound is through the oxidation of 6,6'-dimethyl-2,2'-bipyridine. The optimization of this process involves careful selection of oxidizing agents, solvents, and reaction conditions to achieve high conversion rates while minimizing the formation of byproducts, such as the over-oxidized dicarboxylic acid.

One of the most established methods for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂). This reagent has demonstrated its utility in the selective oxidation of activated methyl groups, such as those on heterocyclic rings, to aldehydes. nih.govwikipedia.org The crucial step in the synthesis of the related antibiotic caerulomycin E, for instance, involved the selenium(IV) oxide oxidation of a methyl group on a bipyridine scaffold to a formyl group. nih.gov

| Starting Material | Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| 6,6′-Bis(hydroxymethyl)-2,2′-bipyridine | With SIBX; In ethyl acetate; Reflux; Inert atmosphere | 100.0% | lookchem.com |

| 6,6'-Di(1,3-dioxolan-2-yl)-2,2'-bipyridine | With hydrogenchloride | 77.0% | lookchem.com |

| 6,6'-Dibromo-2,2'-bipyridine | N,N-dimethyl-formamide | 70.0% | lookchem.com |

To further enhance the yield and facilitate the scale-up of the synthesis of this compound, several factors must be considered. These are summarized in the table below.

| Parameter | Considerations for Optimization and Scale-up |

|---|---|

| Oxidizing Agent | While stoichiometric SeO₂ is effective, its toxicity is a major concern for large-scale synthesis. The use of catalytic amounts of selenium dioxide with a co-oxidant like hydrogen peroxide or tert-butyl hydroperoxide can be a greener and more cost-effective alternative. orgsyn.orgadichemistry.com Other oxidizing systems, such as palladium-catalyzed aerobic oxidation, may also be explored. wisc.edu |

| Solvent | The choice of solvent can influence reaction rates and product solubility. Dioxane is commonly used for SeO₂ oxidations. nih.gov For scale-up, less hazardous and more environmentally benign solvents should be investigated. |

| Temperature and Reaction Time | These parameters need to be carefully controlled to ensure complete conversion of the starting material while preventing over-oxidation to the corresponding carboxylic acid. Microwave-assisted synthesis has been shown to accelerate SeO₂ oxidations and could be a valuable tool for optimization. nih.gov |

| Byproduct Formation and Purification | A significant challenge is the potential for over-oxidation of the aldehyde groups to carboxylic acids. The reaction can be designed to stop at the aldehyde stage, for example, by using acetic anhydride (B1165640) to trap the intermediate alcohol. nih.gov Efficient purification methods are essential to isolate the desired dicarbaldehyde in high purity. |

| Catalyst Recovery and Reuse | For catalytic systems, especially those involving precious metals like palladium or toxic elements like selenium, the ability to recover and reuse the catalyst is critical for the economic and environmental viability of a large-scale process. The use of supported catalysts, such as Pd/SeO₂/SiO₂, has been shown to facilitate catalyst recovery and reuse in related reactions. researchgate.net |

Coordination Chemistry of 2,2 Bipyridine 6,6 Dicarbaldehyde Ligands

Ligand Design Principles for Multidentate Coordination

The efficacy of 2,2'-bipyridine-6,6'-dicarbaldehyde as a ligand stems from several key design principles inherent in its molecular architecture. The foundational 2,2'-bipyridine (B1663995) (bipy) unit is a classic bidentate N,N-chelator, known for forming stable five-membered rings with a wide array of metal ions. wikipedia.orgnih.gov The two nitrogen atoms act as a robust binding site, and the planarity of the aromatic rings facilitates electron delocalization, which can influence the electronic and photophysical properties of the resulting complexes. wikipedia.orgnih.gov

The defining feature of this ligand is the presence of aldehyde functional groups at the 6 and 6' positions. These groups are crucial for extending the ligand's denticity. They can coordinate directly to metal centers through their oxygen atoms, but more importantly, they serve as reactive handles for the synthesis of more complex, multidentate ligands. researchgate.netscirp.org Through condensation reactions with primary amines, the dialdehyde (B1249045) can be converted into a variety of Schiff base ligands. scirp.orgscience.gov This modular approach allows for the systematic tuning of the ligand's steric and electronic properties by varying the amine precursor. ias.ac.in The combination of the "soft" bipyridine nitrogen donors with "hard" or "soft" donors introduced via the Schiff base functionality enables the resulting expanded ligand to stabilize transition metal ions in various oxidation states. ias.ac.in This strategic design, combining a stable chelating core with reactive peripheral groups, makes this compound a powerful building block for constructing sophisticated coordination compounds, from discrete molecules to complex one- and two-dimensional coordination polymers. acs.org

Formation of Metal Complexes with this compound

The dual functionality of the this compound framework—the inherent bipyridyl chelation site and the reactive aldehyde groups—allows it to form complexes with a broad spectrum of metal ions through several distinct coordination modes. Research in this area often utilizes the closely related 2,2'-bipyridine-6,6'-dicarboxylic acid (H2bpdc), where the aldehyde groups are replaced by carboxylic acids, providing a stable, tetradentate N,N,O,O-coordination environment.

The 2,2'-bipyridine core is a privileged scaffold for complexing with transition metals, leading to complexes with interesting photophysical and catalytic properties. wikipedia.orgrsc.org

Ruthenium (Ru): Ruthenium complexes incorporating the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand have been extensively studied, particularly for their role as highly efficient molecular catalysts in water oxidation. acs.org The bda ligand's electronic properties are crucial for the catalytic cycle. acs.org Polypyridyl Ru(II) complexes are also investigated for their potential as anticancer agents, where they can bind to biological targets like DNA. nih.gov

Nickel (Ni): Nickel(II) readily forms complexes with the deprotonated form of 2,2'-bipyridine-6,6'-dicarboxylic acid. The complex [Ni(C₁₂H₆N₂O₄)(H₂O)₂] features a distorted octahedral geometry, with the tetradentate ligand occupying the equatorial plane and two water molecules in the axial positions. iucr.org Mixed ligand complexes of nickel with related bipyridine dicarboxylic acids have also been synthesized and characterized. orientjchem.org

Copper (Cu): Copper complexes have been prepared in both the Cu(I) and Cu(II) oxidation states. A copper(I) complex with dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, [Cu(C₁₄H₁₂N₂O₄)₂]BF₄, shows a distorted tetrahedral geometry where the ligand chelates through its two nitrogen atoms. nih.gov Copper(I) complexes with related substituted bipyridine ligands are also being explored for use in dye-sensitized solar cells. rsc.org

Platinum (Pt) and Palladium (Pd): While specific examples with this compound are less common, the coordination of the bipyridyl core to these metals is well-established. Square planar complexes such as [Pt(bipy)₂]²⁺ are known. wikipedia.org Palladium (as PdCl₂) has been shown to chelate to 2,2'-bipyridine-5,5'-dicarboxylic acid linkers within a metal-organic framework (MOF), demonstrating the accessibility of the bipyridyl nitrogen sites for coordination. nih.gov

| Metal Ion | Oxidation State | Associated Application/Property | Reference |

|---|---|---|---|

| Ruthenium (Ru) | II, V | Water Oxidation Catalysis, Anticancer Activity | acs.orgnih.gov |

| Nickel (Ni) | II | Octahedral Complex Formation | iucr.orgorientjchem.org |

| Copper (Cu) | I, II | Dye-Sensitized Solar Cells, Coordination Polymers | nih.govrsc.org |

| Palladium (Pd) | II | Chelation within Metal-Organic Frameworks | nih.gov |

The 2,2'-bipyridine-6,6'-dicarboxylate ligand has proven to be particularly well-suited for coordinating with lanthanide metal ions. researchgate.net The tetradentate N,N,O,O chelation mode is effective for binding these larger ions. researchgate.net Hydrothermal synthesis methods have yielded a variety of lanthanide coordination compounds, including two-dimensional alkali–lanthanide heterometallic coordination polymers with the general formula {[Na₂Ln₂(bpdc)₄(H₂O)₂]·3H₂O}n (where Ln = Gd, Tb, Dy, Ho, Er, Yb). researchgate.net The resulting complexes often exhibit the characteristic luminescence of the specific lanthanide ion in the visible and near-infrared regions. researchgate.netrsc.org The stability of these complexes can be influenced by a secondary coordination sphere, for instance, by modifications to amide groups attached to the carboxylate positions. rsc.org

A significant area of the coordination chemistry of this compound involves the condensation of its aldehyde groups with primary amines to form Schiff base ligands. This reaction is a powerful method for creating larger, more complex multidentate ligands. The process involves a nucleophilic attack by the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form an imine (C=N) bond. acs.org

The resulting Schiff base ligand, which now contains the original bipyridine unit and the newly formed imine functionalities, can coordinate to metal ions. researchgate.netscirp.org For example, new Schiff bases derived from 2,2'-bipyridyl-5,5'-dicarbaldehyde and various O, S, N, and F-containing amines have been synthesized and characterized. scirp.orgscirp.org The reaction of 2,2'-bipyridine-6-carbaldehyde with diamines in the presence of a metal ion like iron(II) can act as a template, directing the reaction to form specific helical or cyclic complexes. science.gov This demonstrates the utility of the aldehyde group in constructing intricate, pre-organized ligand architectures for selective metal ion binding.

Structural Elucidation of Coordination Complexes

Determining the precise three-dimensional arrangement of atoms in these coordination complexes is essential for understanding their properties and function. X-ray crystallography is the definitive technique for this purpose.

Single-crystal X-ray diffraction has provided detailed structural insights into a variety of complexes derived from this compound and its analogues.

For instance, the structure of diaqua(2,2'-bipyridine-6,6'-dicarboxylato)nickel(II), [Ni(C₁₂H₆N₂O₄)(H₂O)₂], was determined to be in the orthorhombic crystal system with the space group Pccn. iucr.org The Ni(II) ion exhibits a distorted octahedral coordination geometry. The tetradentate ligand, formed from the deprotonation of 2,2'-bipyridine-6,6'-dicarboxylic acid, binds the nickel ion in the equatorial plane, with the two nitrogen atoms and two carboxylate oxygen atoms coordinating to the metal. iucr.org The axial positions are occupied by two water molecules. iucr.org

In another example, the crystal structure of the uncoordinated ligand dimethyl 2,2'-bipyridine-6,6'-dicarboxylate shows the two pyridyl rings in a coplanar, anti-parallel arrangement. nih.gov However, upon coordination to copper(I) to form the complex bis(dimethyl 2,2'-bipyridine-6,6'-dicarboxylato-κ²N,N')copper(I) tetrafluoroborate, the ligand undergoes a conformational change. The pyridyl rings twist to facilitate the chelating N,N-coordination to the copper center. nih.gov

Lanthanide complexes also form well-defined crystalline structures. A series of isostructural 2D coordination polymers, {[Na₂Ln₂(bpdc)₄(H₂O)₂]·3H₂O}n, have been characterized, revealing complex network topologies. researchgate.net At lower pH, discrete ionic complexes can form, which then self-assemble into 2D supramolecular frameworks through extensive hydrogen bonding. researchgate.net

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Diaqua(2,2'-bipyridine-6,6'-dicarboxylato)nickel(II) | [Ni(C₁₂H₆N₂O₄)(H₂O)₂] | Orthorhombic | Pccn | Distorted cis-NiN₂O₄ octahedral geometry; tetradentate ligand in equatorial plane. | iucr.org |

| Bis(dimethyl 2,2'-bipyridine-6,6'-dicarboxylato)copper(I) tetrafluoroborate | [Cu(C₁₄H₁₂N₂O₄)₂]BF₄ | - | - | Ligand adopts a twisted conformation to chelate Cu(I) via pyridyl nitrogens. | nih.gov |

| Sodium Gadolinium Bipyridine Dicarboxylate Hydrate | {[Na₂Gd₂(C₁₂H₆N₂O₄)₄(H₂O)₂]·3H₂O}n | - | - | Isostructural 2D alkali-lanthanide heterometallic coordination polymer. | researchgate.net |

Coordination Geometries and Stereochemical Features

The defining characteristic of 6,6'-disubstituted bipyridine ligands, including this compound, is the steric hindrance introduced by the substituents adjacent to the nitrogen donor atoms. wikipedia.org These groups can significantly influence the coordination geometry around the metal center. In complexes with large ancillary ligands or in bis- and tris-chelate complexes, the substituents can clash, forcing distortions from ideal geometries. For instance, in a study of 6,6′-ditriphenylamine-2,2′-bipyridine (6,6′-diTPAbpy), a ligand with very bulky groups at the 6,6'-positions, the steric strain alters the geometry of its six-coordinate complexes. nih.gov In the [(6,6′-diTPAbpy)Re(CO)₃Cl] complex, the rhenium(I) ion is pushed significantly, by 23°, out of the plane formed by the bipyridine unit. nih.gov A similar effect is anticipated for complexes of this compound, where the aldehyde groups would create a sterically demanding pocket around the metal ion, potentially leading to elongated metal-ligand bonds or distorted coordination spheres (e.g., deviations from perfect octahedral geometry).

This steric clash is also pronounced in square planar complexes. For example, in [Pt(bpy)₂]²⁺, steric interference between the hydrogen atoms at the 6 and 6' positions of the two opposing ligands causes the pyridine (B92270) rings to bow out of the PtN₄ plane. wikipedia.org The presence of larger aldehyde groups in this position would exacerbate such distortions.

Supramolecular Architectures and Intermolecular Interactions

Bipyridine complexes are fundamental building blocks in supramolecular chemistry, renowned for their ability to form ordered assemblies through non-covalent interactions. nih.gov The planar, aromatic nature of the bipyridine ligand is highly conducive to π-π stacking interactions. In the solid state, the cations of ruthenium-bipyridyl complexes often arrange into chains or sheets stabilized by face-to-face or offset stacking of the bipyridyl groups. nih.govresearchgate.net These interactions are complemented by weaker C-H---π interactions, which further direct the crystal packing. nih.gov

The this compound ligand introduces additional functionalities that can direct supramolecular assembly. The aldehyde groups are polar and contain a carbonyl oxygen that can act as a hydrogen bond acceptor. This creates the potential for forming specific, directional intermolecular hydrogen bonds with suitable donor molecules (like co-crystallized water or alcohol) or C-H---O interactions, which are not present in simple bipyridine complexes.

Furthermore, the aldehyde groups are reactive sites for covalent bond formation, particularly through Schiff base condensation with primary amines. This reactivity allows the ligand to be used in the synthesis of larger, well-defined metal-organic macrocycles and polyhedra. researchgate.netossila.com For example, the related 3,3'-bipyridine-6,6'-dicarbaldehyde has been used to construct Fe(II)-based metal-organic polyhedra that exhibit selective anion binding. ossila.com This demonstrates how the dialdehyde functionality serves as a critical tool for building complex, functional supramolecular architectures.

Electronic and Redox Properties of Metal Complexes

The electronic properties of metal complexes containing this compound are governed by the interplay between the metal's d-orbitals and the ligand's π-system. The bipyridine framework itself is redox-active and features low-lying π* orbitals that can accept electrons.

Electrochemical Characterization

The electrochemical behavior of bipyridine complexes is typically characterized by a series of one-electron transfer processes, which can be metal- or ligand-centered. wikipedia.org The nature of the substituents on the bipyridine ring plays a crucial role in tuning the redox potentials of these processes. Electron-withdrawing groups, such as the aldehyde functions in this compound, decrease the electron density on the ligand and, by extension, on the metal center. This makes the metal ion more difficult to oxidize and the ligand easier to reduce.

Based on these findings, it is expected that complexes of this compound would exhibit a Ru(II)/Ru(III) or analogous M(II)/M(III) oxidation potential at a more positive value compared to complexes with unsubstituted bipyridine. The ligand-based reductions would occur at less negative potentials.

Table 1: Electrochemical Data for Analogue Ruthenium Complexes This table presents data for ruthenium complexes with the related 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand to illustrate the influence of the ligand environment on redox potentials.

| Complex | Ru(III)/Ru(II) Redox Couple (mV vs NHE) | Reference |

| Ru(bda)(pic)₂ | 649 | acs.org |

| Ru(N¹-bda)(pic)₂ | 863 | acs.org |

Data sourced from a study on related dicarboxylate ligands to illustrate electronic effects.

Influence of Ligand Environment on Electronic States

The ligand environment, encompassing both steric and electronic factors, profoundly influences the electronic states of the metal complex. As established, the electron-withdrawing aldehyde groups in this compound are expected to stabilize the metal d-orbitals, thereby increasing the energy required for oxidation. acs.orgnih.gov

Steric effects also have a direct impact on electronic states. The steric hindrance caused by the 6,6'-substituents can force a twist in the bipyridine backbone or between the ligand and other parts of the molecule. In the case of 6,6′-diTPAbpy complexes, this steric-induced increase in the dihedral angle between the triphenylamine (B166846) (TPA) and bipyridine moieties was shown to decrease the intensity of the intraligand charge transfer (ILCT) absorption band. nih.gov This occurs because the orbital overlap required for the electronic transition is reduced. A similar effect can be anticipated for complexes of this compound, where the geometry enforced by the aldehyde groups will directly modulate the energies and transition probabilities of both metal-to-ligand charge transfer (MLCT) and ILCT states.

Photoredox Behavior

The photophysics and photoredox activity of bipyridine complexes are among their most studied and utilized properties. nih.gov These complexes often exhibit strong absorption in the visible spectrum due to MLCT transitions, where a photon promotes an electron from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.org This process generates an excited state that is both a stronger oxidant and a stronger reductant than the ground state.

Applications of 2,2 Bipyridine 6,6 Dicarbaldehyde and Derived Materials

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique combination of a rigid, nitrogen-containing aromatic system and reactive aldehyde groups makes BPDA and its derivatives sought-after building blocks in the synthesis of crystalline porous materials like MOFs and COFs. nih.gov These materials are known for their exceptionally high surface areas and tunable pore sizes, which are critical for applications in gas storage, separation, and catalysis. nih.govewadirect.com

2,2'-Bipyridine-6,6'-dicarbaldehyde serves as a multitopic organic linker in the construction of both MOFs and COFs. cd-bioparticles.netmdpi.com In MOF synthesis, the nitrogen atoms of the bipyridine unit coordinate with metal ions or clusters, while the aldehyde groups can be further functionalized or used to template the framework. mdpi.comrsc.org For instance, BPDA and its dicarboxylate analogue, 2,2'-bipyridine-6,6'-dicarboxylic acid (H2bda), are used to create robust frameworks with specific topologies. The resulting MOFs can exhibit permanent porosity and high stability.

In the realm of COFs, which are constructed entirely from light elements linked by strong covalent bonds, BPDA is a key monomer. rsc.org The aldehyde groups readily undergo condensation reactions with amine-containing molecules to form stable imine linkages, resulting in highly ordered, two- or three-dimensional porous polymers. rsc.org This bottom-up approach allows for atomic-level control over the framework's structure and properties.

A notable example involves the synthesis of imine-linked COFs where BPDA is used as an edge unit. rsc.org For instance, condensation of BPDA with a tetra-aniline vertex molecule can produce a COF with bipyridine units lining the walls of the one-dimensional channels. rsc.org This strategic placement of functional groups is a key advantage of using BPDA in COF synthesis.

The geometry and functionality of BPDA are instrumental in designing the porous architectures of MOFs and COFs. The rigid bipyridine backbone imparts thermal and chemical stability to the resulting frameworks. The angle between the two pyridine (B92270) rings and the positioning of the aldehyde groups dictate the resulting pore size and shape.

The synthesis of two-dimensional COFs with open docking sites is a prime example of how BPDA can be used to engineer porous structures. rsc.org By using BPDA as a building block, it is possible to create COFs with ordered channels where the bipyridine units are exposed. These exposed sites can then be used for post-synthetic modification, such as metallation, to introduce new functionalities without altering the underlying framework.

The choice of building blocks and synthetic conditions allows for the tuning of the porous architecture to achieve desired properties. For example, the use of different amine co-monomers with BPDA can lead to COFs with varying pore sizes and surface areas, which in turn affects their performance in applications like gas adsorption and catalysis.

The well-defined and tunable porous structures of BPDA-based MOFs and COFs make them promising materials for gas adsorption and separation. ewadirect.comrsc.org The ability to control pore size and introduce specific functional groups allows for the selective adsorption of certain gases over others. rsc.orgnih.gov

MOFs and COFs can separate gases based on several mechanisms, including size exclusion (molecular sieving), differences in adsorption affinity (thermodynamic separation), and differences in diffusion rates (kinetic separation). ewadirect.comscispace.com The bipyridine units within the framework can act as binding sites for specific gas molecules, enhancing selectivity. For example, the nitrogen atoms can interact with acidic gases like carbon dioxide.

Research has shown that MOFs synthesized from pyridyl-isophthalate ligands, which share structural similarities with BPDA derivatives, exhibit promising CO2 adsorption capabilities. nih.gov The strategic design of these frameworks allows for high uptake and selectivity for CO2 over other gases like methane. rsc.org The performance of these materials is directly linked to their structural characteristics, such as pore volume and surface area, which are influenced by the organic linkers used in their synthesis. rsc.orgnih.gov

The incorporation of BPDA into MOF and COF structures can imbue them with catalytic activity. The bipyridine unit is an excellent ligand for a wide range of metal ions, allowing for the creation of single-site catalysts within the porous framework. These materials combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reusability). rsc.org

A key strategy involves the post-synthetic modification of BPDA-containing frameworks. For example, a Zr(IV)-based MOF with open 2,2'-bipyridine (B1663995) sites can be readily complexed with palladium chloride. rsc.org The resulting material acts as an efficient and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org Similarly, COFs with exposed bipyridine units on the channel walls can be metallated with catalytic species. rsc.org

Furthermore, the inherent properties of the framework itself can contribute to catalysis. The confined environment of the pores can influence reaction pathways and selectivities. The ability to design and synthesize BPDA-based MOFs and COFs with specific catalytic sites opens up possibilities for a wide range of chemical transformations.

Homogeneous Catalysis

Beyond its use in solid-state materials, the dicarboxylate derivative of BPDA, 2,2'-bipyridine-6,6'-dicarboxylic acid (H2bda), has proven to be a pivotal ligand in the field of homogeneous catalysis, particularly for water oxidation.

The oxidation of water to produce oxygen, protons, and electrons is a critical step in artificial photosynthesis and the production of renewable fuels. researchgate.net Mononuclear ruthenium complexes incorporating the bda ligand have emerged as highly efficient and robust catalysts for this reaction. researchgate.netnih.govnih.govdntb.gov.ua

These "Ru-bda" systems exhibit remarkable catalytic activity, operating at low overpotentials. researchgate.net The bda ligand plays a crucial role in the catalytic cycle. Its carboxylate groups anchor the ligand to the ruthenium center, while the bipyridine backbone provides stability and electronic tuning. The specific geometry imposed by the bda ligand is thought to be a key factor in the high catalytic efficiency of these complexes. researchgate.net

Studies have shown that the ligand environment around the Ru-bda core significantly influences the catalytic mechanism. nih.gov For instance, the presence of an aqua ligand can shift the reaction pathway from a bimolecular coupling mechanism to a single-site water nucleophilic attack. nih.gov Furthermore, the rate of water oxidation can be dramatically enhanced by the addition of proton-accepting bases. nih.gov

Computational studies have also been employed to understand the electronic structure and reactivity of these catalysts, comparing them to analogues with different metal centers, such as iron. rsc.org These investigations provide valuable insights into the design of next-generation water oxidation catalysts with improved performance and lower cost. rsc.org

Other Metal-Catalyzed Organic Transformations

The utility of this compound and its derivatives extends beyond water oxidation. The versatile coordination chemistry of the bipyridine scaffold makes it suitable for a range of other metal-catalyzed organic reactions. For example, nickel complexes with substituted bipyridine ligands have been shown to be effective catalysts for cross-electrophile coupling reactions. nih.gov In these systems, the substituents on the bipyridine ligand have a pronounced effect on the catalytic activity, with less bulky ligands generally leading to higher turnover frequencies. nih.gov

Furthermore, palladium complexes incorporating a related [2,2'-bipyridin]-6(1H)-one ligand have demonstrated high activity in the direct C-H arylation of arenes. rsc.org This reaction proceeds under milder conditions than previously reported systems, highlighting the potential for ligand design to improve the efficiency and sustainability of important organic transformations. rsc.org Mechanistic studies suggest a synergistic effect between the bipyridine-based ligand and a co-ligand, leading to a more active catalytic system. rsc.org These examples underscore the broad potential of catalysts derived from modified bipyridine ligands, including this compound, in synthetic organic chemistry.

Luminescent and Photofunctional Materials

The unique electronic properties of the 2,2'-bipyridine framework make it an excellent platform for the construction of luminescent and photofunctional materials. wikipedia.org When complexed with suitable metal ions, these ligands can give rise to materials with interesting photophysical properties, such as intense luminescence and efficient energy transfer processes. The aldehyde groups of this compound offer convenient handles for further chemical modification, allowing for the synthesis of a wide range of functional materials.

Design of Luminescent Metal Complexes

The design of luminescent metal complexes often involves the careful selection of both the metal ion and the organic ligand. Lanthanide complexes are particularly known for their sharp, line-like emission spectra and long luminescence lifetimes. nih.gov The bipyridine unit can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. rsc.org The efficiency of this process is highly dependent on the relative energy levels of the ligand's excited states and the metal's emissive state. nih.gov For instance, in europium complexes with 2,2'-bipyridyl-6,6'-dicarboxylic dimethylanilides, the luminescence is particularly effective. nih.gov

Beyond lanthanides, transition metal complexes of bipyridine also exhibit interesting luminescent properties. wikipedia.org For example, ruthenium(II) tris(bipyridine) complexes are well-known for their strong metal-to-ligand charge transfer (MLCT) absorption and emission in the visible region of the spectrum. wikipedia.org The aldehyde functionalities of this compound provide a route to incorporate these chromophoric units into larger supramolecular assemblies or polymers, potentially leading to new materials with tailored photophysical properties.

Ligand-to-Metal Energy Transfer Processes

The luminescence of many metal complexes containing organic ligands is governed by energy transfer processes between the ligand and the metal center. In the case of lanthanide complexes, the "antenna effect" is a classic example of ligand-to-metal energy transfer (LMET). rsc.org The organic ligand absorbs incident light, promoting it to an excited singlet state. This is followed by intersystem crossing to a triplet state. If the energy of this triplet state is appropriately matched with an emissive energy level of the lanthanide ion, efficient energy transfer can occur, leading to strong metal-centered luminescence. rsc.org

In contrast, many transition metal complexes, such as those of ruthenium(II) with bipyridine, are characterized by metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgnih.govosti.gov In this process, absorption of light promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. wikipedia.orgnih.govosti.gov The subsequent relaxation of this MLCT state can result in the emission of light. The energy and lifetime of the MLCT excited state can be significantly influenced by the nature of the ligand. nih.gov Simple modifications to the bipyridine ligand can alter the relaxation pathways and lifetimes of the excited states, providing a means to tune the photophysical properties of the complex for applications in areas such as light harvesting and photocatalysis. nih.gov

Applications in Sensing and Molecular Imaging

The 2,2'-bipyridine moiety is a well-established component in the design of fluorescent sensors. nih.govnih.gov The aldehyde groups of this compound provide a reactive handle to construct sophisticated chemosensory materials. For instance, the condensation of aldehydes with amines to form Schiff bases is a common strategy for creating fluorescent probes. acs.org This approach allows for the strategic incorporation of π-electron-rich systems and Lewis basic sites, which are crucial for the selective detection of analytes like the explosive 2,4,6-trinitrophenol (TNP). acs.org

Furthermore, macrocycles incorporating 6,6'-connected-2,2'-bipyridine units have been synthesized and identified as a new class of fluorescence sensors for metal ions. nih.gov These "twistophane" macrocycles signal the presence of specific metal ions, such as Cu(II), through fluorescence quenching. nih.gov Such systems hold promise for detecting environmental pollutants and monitoring biologically significant trace elements. nih.gov The aldehyde functionality is also a key trigger in reaction-based probes for detecting reactive sulfur species, where the aldehyde serves as the initial site of nucleophilic attack, leading to a fluorescent response. nih.gov

The application extends into biological imaging. A molecular hybrid combining a 2,2'-bipyridine chelator with a Green Fluorescent Protein (GFP) chromophore has been developed as an effective sensor for detecting Zn2+ ions in vitro using two-photon microscopy. nih.gov This sensor exhibits a remarkable 53-fold fluorescence enhancement upon binding to zinc. nih.gov These examples underscore the potential of this compound as a precursor for highly selective and sensitive probes for both environmental and biological imaging. nih.govnih.govnih.gov

Table 1: Performance of a Bipyridine-Based Fluorescent Zinc Sensor

| Property | Value |

| Analyte | Zn2+ |

| Core Components | GFP Chromophore, 2,2'-Bipyridine |

| Fluorescence Enhancement | 53-fold |

| Excitation Maximum | 422 nm |

| Emission Maximum | 492 nm |

| Two-Photon Cross Section | 3.0 GM at 840 nm |

| Application | Two-photon microscopy, bioimaging |

This table is based on data for the GFZnP BIPY sensor. nih.gov

Photophysical Properties and Excited State Dynamics

The photophysical properties of materials derived from this compound are intrinsically linked to the electronic structure of the bipyridine core, which is often involved in metal-to-ligand charge transfer (MLCT) transitions when complexed with a metal. wikipedia.org These MLCT transitions are responsible for the strong absorption of visible light by many bipyridine complexes. wikipedia.org

Research on ruthenium complexes with the closely related ligand 2,2'-bipyridine-6,6'-dicarboxylic acid (H2bda) — the oxidized form of the dicarbaldehyde — provides significant insight. rsc.org In these complexes, the nature of substituents on the pyridine rings can strongly influence the photophysical properties. rsc.org For example, increasing the electron-withdrawing character of substituents can cause a red-shift in the MLCT absorption band and increase the oxidation potential of the complex. rsc.org

The excited state dynamics of d6 metal complexes with bipyridine ligands are a central area of study. nih.gov The primary challenge is to prevent the rapid, non-radiative deactivation through low-lying metal-centered (MC) states. nih.gov The goal is to promote long-lived MLCT excited states, which are crucial for applications in photocatalysis and light emission. nih.gov In some ruthenium polypyridyl complexes, the presence of both electron-donating and electron-withdrawing ligands can introduce low-energy ligand-ligand charge transfer (LLCT) states that can quench the emissive MLCT state. rsc.org The phosphorescence observed in some bipyridine complexes can originate from ligand-centered π → π* transitions. researchgate.net Structural studies of copper(I) complexes with dimethyl 2,2'-bipyridine-6,6'-dicarboxylate show that the bipyridine ligand becomes significantly twisted upon coordination, which in turn affects the electronic and photophysical properties. nih.gov

Molecular Electronics and Sensing Technologies

The dual functionality of this compound makes it a valuable component in the fabrication of molecular electronic devices, including sensors and solar cells.

Development of Electrochemical Sensors

Electrochemical sensors often rely on the specific interaction between an analyte and a chemically modified electrode. Schiff base complexes are particularly useful in this regard. nih.gov this compound is an ideal starting material for creating such sensors due to the ease with which its aldehyde groups react with primary amines to form Schiff base ligands. gsconlinepress.com

These Schiff base ligands can then coordinate with metal ions, creating complexes that can be immobilized in a membrane, such as a plasticized PVC membrane, on an electrode surface. nih.gov A sensor developed using a Schiff base derived from o-vanillin and 2,3-diaminopyridine (B105623) demonstrated high selectivity for Cu(II) ions. nih.gov This sensor operated effectively over a wide concentration range with a rapid response time and a long shelf life, highlighting the viability of this approach. nih.gov By selecting appropriate amine precursors, the Schiff bases derived from this compound can be tailored to selectively bind a wide variety of metal ions for electrochemical detection.

Table 2: Performance Characteristics of a Schiff Base Electrochemical Sensor for Cu(II)

| Parameter | Performance |

| Sensing Material | Schiff Base Complex in a Plasticized Membrane |

| Analyte | Cu(II) |

| Linear Concentration Range | 5.0 x 10⁻⁶ to 1.0 x 10⁻¹ M |

| Nernstian Slope | 29.6 mV per decade |

| pH Range | 1.9–5.2 |

| Response Time | < 30 seconds |

| Shelf Life | > 4 months |

This table is based on data for a sensor using a Schiff base complex of 2,3-diaminopyridine and o-vanilin. nih.gov

Integration into Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), a photosensitizer dye absorbs light and injects an electron into a semiconductor, typically TiO2. Ruthenium(II) complexes based on bipyridine ligands are among the most successful and stable sensitizers. nih.govresearchgate.net The functionalization of the bipyridine ligand is critical, as groups like carboxylic acids are needed to anchor the dye to the TiO2 surface. nih.gov

This compound is a precursor to such anchoring ligands. Its aldehyde groups can be readily oxidized to form 2,2'-bipyridine-6,6'-dicarboxylic acid (H2bda), a ligand used in highly active ruthenium-based water oxidation catalysts and photosensitizers. rsc.org The resulting complexes, often thiocyanate-free for improved stability, are a major focus of DSSC research. nih.gov Copper(I) complexes with functionalized bipyridine ligands are also being explored as a more abundant and cost-effective alternative to ruthenium dyes. nih.govrsc.orgrsc.org Furthermore, 2,2'-bipyridine itself has been used as an electrolyte additive in DSSCs, where it can improve the thermal stability of the cell compared to other additives like 4-tert-butylpyridine. researchgate.net

Table 3: Examples of Bipyridine-Based Dye-Sensitized Solar Cell Performance

| Sensitizer Type | Redox Couple | Efficiency (η) | Reference(s) |

| Ruthenium(II) Complex (4a) | I⁻/I₃⁻ | 3.39% | nih.gov |

| Copper(I) Complex [Cu(dmbp)₂]²⁺/¹⁺ | Cu²⁺/¹⁺ | 10.3% | rsc.org |

| Ruthenium(II) Complex with Phenyl-based bipyridine (RC-76) | I⁻/I₃⁻ | 9.23% | rsc.org |

This table presents a selection of performance data for DSSCs employing various bipyridine-based components to illustrate the range of research in the field.

Biomedical and Biological Research

The reactivity of this compound makes it a valuable scaffold for creating molecules with potential biological activity.

Research in Drug Delivery Systems

The development of effective drug delivery systems is a major goal of biomedical research. This compound has been identified as a useful monomer for synthesizing Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with potential applications in drug delivery. cd-bioparticles.net The aldehyde groups can undergo condensation reactions to form the extended, porous network of the COF, which can then be loaded with therapeutic agents.

Additionally, the formation of Schiff bases from aldehydes is a cornerstone of medicinal chemistry. gsconlinepress.comresearchgate.net Schiff bases and their metal complexes exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The imine (C=N) group in a Schiff base is often critical for its biological function. nih.gov Therefore, this compound serves as a key starting material for synthesizing libraries of Schiff base ligands. These ligands can be complexed with various transition metals to create compounds for therapeutic or diagnostic purposes, a field known as bioinorganic chemistry. researchgate.netprimescholars.com

Antimicrobial and Anticancer Research Potential

The inherent structural features of the 2,2'-bipyridine core, particularly its capacity to chelate metal ions, have made this compound and its derivatives a focal point of significant research in medicinal chemistry. These compounds have been extensively investigated for their potential as both antimicrobial and anticancer agents.

Derivatives of 2,2'-bipyridine have demonstrated notable antimicrobial activity against a spectrum of pathogens. frontiersin.org Research has shown their effectiveness against Gram-positive bacteria such as Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria. frontiersin.org The introduction of specific functional groups, such as allyloxy and propargyloxy moieties, has been found to enhance antibacterial efficacy by increasing the lipophilicity of the compounds, which may aid in targeting bacterial respiration. frontiersin.org Furthermore, derivatives have shown significant anti-biofilm activity against both Gram-positive and Gram-negative bacteria, which is crucial in combating persistent infections that are often resistant to conventional antibiotics. frontiersin.org Schiff bases, which can be synthesized from 2,2'-bipyridine-dicarbaldehyde, are also a subject of study for their pharmacological properties, including antibacterial activity. scirp.orgscispace.comprimescholars.com For instance, certain Schiff base metal complexes have been shown to possess excellent antimicrobial properties. scispace.com Naturally occurring bipyridine derivatives, such as caerulomycins and cyanogrisides, have also been isolated and shown to possess antibacterial and antifungal activities. nih.govresearchgate.net

In the realm of oncology, derivatives of 2,2'-bipyridine have emerged as promising candidates for anticancer therapies. nih.govnih.gov Studies on hepatocellular carcinoma (HepG2) cells have revealed that certain 2,2'-bipyridine derivatives can impair cell viability at low concentrations. nih.govdovepress.com The mechanism of action is believed to involve the induction of apoptosis, which is mediated by the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. nih.govdovepress.com Poly(bipyridyl) ligands have demonstrated potent cytotoxicity against various blood cancer cell lines, including Jurkat, MOLT-4, and U937, with greater potency against cancer cells compared to normal cells. nih.gov Metal complexes of these ligands, such as those involving rhenium, have also been synthesized and evaluated. researchgate.netrsc.org Rhenium tricarbonyl complexes containing halomethyl-substituted bipyridine ligands have shown significant antiproliferative activity against colorectal and pancreatic cancer cell lines. researchgate.netrsc.org

Table 1: Selected Research Findings on the Antimicrobial and Anticancer Potential of 2,2'-Bipyridine Derivatives

| Compound Type | Activity Studied | Target Organism/Cell Line | Key Findings | Reference(s) |

| 2,2'-Bipyridine Derivatives | Antimicrobial | MRSA, S. aureus, Gram-negative bacteria | Showed inhibitory potential against bacterial growth and biofilm formation. frontiersin.org | frontiersin.org |

| Schiff Bases from 2,2'-bipyridyl-5,5'-dicarbaldehyde | Antibacterial | Various bacteria | Synthesized and characterized for potential pharmacological activities. scirp.org | scirp.org |

| 2,2'-Bipyridine Derivatives (NPS 1-6) | Anticancer | Hepatocellular Carcinoma (HepG2) | Impaired cell viability and induced apoptosis through ROS generation and mitochondrial membrane depolarization. nih.govdovepress.com | nih.govdovepress.com |

| Poly(bpy) Ligands (tris(bpy) 1, bis(bpy) 2) | Anticancer | Jurkat, MOLT-4, U937 (Blood cancer cells) | Exhibited more potent cytotoxicity against cancer cell lines than normal cells. nih.gov | nih.gov |

| 5-(chloromethyl)-2,2'-bipyridine Rhenium Tricarbonyl Complex | Anticancer | Pancreatic (Panc-1) and Colorectal (HCT-116) cells | Showed significant inhibition of tumor growth in vivo. researchgate.netrsc.org | researchgate.netrsc.org |

| Caerulomycins and Cyanogrisides | Antimicrobial | Gram-positive bacteria, yeasts, fungi | Naturally produced bipyridine compounds with demonstrated antimicrobial activity. nih.govresearchgate.net | nih.govresearchgate.net |

Interactions with Biological Targets

The therapeutic potential of this compound derivatives is fundamentally linked to their interactions with specific biological molecules. The planar bipyridine structure and the reactive aldehyde groups allow for a variety of binding modes and chemical reactions within a biological system.

A primary mechanism underlying the anticancer effects of these compounds is the induction of apoptosis. Research has shown that certain 2,2'-bipyridine derivatives trigger programmed cell death in cancer cells by generating intracellular reactive oxygen species (ROS). nih.govdovepress.com This increase in ROS leads to oxidative stress and subsequent depolarization of the mitochondrial membrane, a critical event in the apoptotic cascade. nih.govdovepress.com Furthermore, molecular docking studies have provided insights into more specific molecular targets. For example, in hepatocellular carcinoma cells, 2,2'-bipyridine derivatives are predicted to interact with and inhibit key signaling proteins such as AKT and BRAF, which are crucial for cancer cell survival and proliferation. nih.govdovepress.com

The antimicrobial action of bipyridine derivatives also stems from their interaction with essential bacterial components. It is suggested that these compounds can target bacterial respiration, a vital process for energy production. frontiersin.org Their ability to disrupt and eradicate biofilms is another critical interaction. Biofilms are complex communities of bacteria encased in a self-produced matrix, which protects them from antibiotics. frontiersin.org The anti-biofilm activity of 2,2'-bipyridine derivatives suggests they can interfere with the integrity of this protective matrix or the signaling pathways involved in its formation. frontiersin.org

The chelation of metal ions is another significant aspect of the biological interactions of bipyridine ligands. While not fully elucidated for all derivatives, the ability of the bipyridine scaffold to bind biorelevant metal cations could be a key factor in their mechanism of action, potentially by disrupting metal homeostasis within the cell or by forming a metallodrug complex that is the active cytotoxic species. nih.gov For some metal complexes, such as those with rhenium, it is proposed that the compounds may undergo ligand-based alkylating reactions, suggesting a direct covalent interaction with biological macromolecules. researchgate.netrsc.org

Table 2: Investigated Biological Targets and Mechanisms of 2,2'-Bipyridine Derivatives

| Derivative Class | Biological Target/Mechanism | Investigated Effect | Cell/Organism Type | Reference(s) |

| 2,2'-Bipyridine Derivatives (NPS 1-6) | AKT and BRAF signaling proteins | Inhibition, leading to apoptosis | Hepatocellular Carcinoma (HepG2) | nih.govdovepress.com |

| 2,2'-Bipyridine Derivatives (NPS 1-6) | Mitochondria | Depolarization of membrane potential, ROS generation | Hepatocellular Carcinoma (HepG2) | nih.govdovepress.com |

| Poly(bpy) Ligands | General cell death induction | Cytotoxicity, Apoptosis induction | Blood Cancer Cells | nih.gov |

| 2,2'-Bipyridine Derivatives | Biofilm Matrix / Bacterial Respiration | Inhibition of biofilm formation and eradication | Gram-positive and Gram-negative bacteria | frontiersin.org |

| Halomethyl-bipyridine Rhenium Complexes | Potential Alkylating Reactions | Antiproliferative activity | Pancreatic and Colorectal Cancer Cells | researchgate.netrsc.org |

Reactivity and Derivatization of 2,2 Bipyridine 6,6 Dicarbaldehyde

Aldehyde Functional Group Transformations

The two aldehyde groups on the 2,2'-Bipyridine-6,6'-dicarbaldehyde molecule are primary sites for a variety of chemical reactions, allowing for the introduction of diverse functionalities.

Oxidation to Carboxylic Acids

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids, yielding 2,2'-Bipyridine-6,6'-dicarboxylic acid. acs.orgnih.gov This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants such as silver oxide (Ag2O). organic-chemistry.org The resulting dicarboxylic acid is a key ligand in the field of coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. acs.orgrsc.org The presence of the carboxylic acid groups enhances the chelating ability of the bipyridine core and can influence the electronic and photophysical properties of the resulting metal complexes. rsc.org

Table 1: Oxidation of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 2,2'-Bipyridine-6,6'-dicarboxylic acid | Various oxidizing agents (e.g., KMnO4, H2CrO4, Ag2O) |

Reduction to Alcohols

The aldehyde functionalities of this compound can be reduced to primary alcohols, forming 6,6'-bis(hydroxymethyl)-2,2'-bipyridine. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being common choices. These reagents readily convert aldehydes to alcohols under mild conditions. beilstein-journals.org The resulting diol is a valuable precursor for the synthesis of new ligands and polymers. The hydroxyl groups can be further functionalized, for example, through esterification or etherification, to tailor the properties of the molecule for specific applications.

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 6,6'-bis(hydroxymethyl)-2,2'-bipyridine | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) |

Schiff Base Formation with Amines (Imine Chemistry)

A significant area of reactivity for this compound involves the condensation reaction with primary amines to form Schiff bases, also known as imines. scirp.orgscirp.org This reaction typically proceeds by refluxing the dicarbaldehyde with a stoichiometric amount of the desired amine, sometimes with a catalytic amount of acid. scirp.org This process has been used to synthesize a variety of novel Schiff base ligands by reacting the dicarbaldehyde with amines containing additional donor atoms like oxygen, sulfur, and nitrogen. scirp.orgscirp.org These resulting multidentate ligands are of great interest in coordination chemistry due to their ability to form stable and structurally diverse metal complexes. The imine linkage is generally stable, and the electronic and steric properties of the resulting ligand can be easily tuned by varying the amine component. youtube.com

Table 3: Examples of Schiff Base Formation with this compound scirp.orgscirp.org

| Amine Reactant | Resulting Schiff Base |

| Thiosemicarbazide | Forms a bis(thiosemicarbazone) |

| 4-Ethyl-3-thiosemicarbazide | Forms a bis(4-ethyl-3-thiosemicarbazone) |

| 4,4-Dimethyl-3-thiosemicarbazide | Forms a bis(4,4-dimethyl-3-thiosemicarbazone) |

| S-Benzyldithiocarbazide | Forms a bis(S-benzyldithiocarbazone) |

| (Trifluoromethyl)phenylhydrazine | Forms a bis((trifluoromethyl)phenylhydrazone) |

| 4-Phenyl-3-thiosemicarbazide | Forms a bis(4-phenyl-3-thiosemicarbazone) |

| Thiocarbohydrazide | Forms a bis(thiocarbohydrazone) |

| 2-Aminothiophenol | Forms a bis(iminothiophenol) derivative |

Other Condensation Reactions

Beyond Schiff base formation, the aldehyde groups of this compound can participate in other condensation reactions. These reactions allow for the extension of the molecular framework and the introduction of new functionalities. For instance, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base can lead to the formation of new carbon-carbon double bonds via the Knoevenagel condensation. Such reactions are valuable for synthesizing more elaborate conjugated systems based on the bipyridine scaffold.

Bipyridine Ring Functionalization

While the aldehyde groups are the most reactive sites, the bipyridine ring itself can undergo functionalization, although this is generally less common and requires specific reaction conditions.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the pyridine (B92270) rings of 2,2'-bipyridine (B1663995) is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comyoutube.com The presence of the two aldehyde groups further deactivates the rings. However, under forcing conditions, reactions such as nitration or halogenation might be possible, though they are not commonly reported for this compound. The positions of substitution would be directed by the existing substituents. Typically, electrophilic substitution on pyridine occurs at the 3- and 5-positions. For the bipyridine system, the substitution pattern would be more complex.

Metal-Mediated Cross-Coupling Strategies

The aldehyde functional groups in this compound are not typical substrates for direct metal-mediated cross-coupling reactions. However, the dialdehyde (B1249045) serves as a versatile precursor that can be chemically modified to install functionalities amenable to such transformations. Strategies have been developed where the aldehyde groups are converted into leaving groups suitable for cross-coupling, thereby expanding the synthetic utility of the bipyridine scaffold.

For instance, a common approach involves the conversion of the aldehyde to a halide or triflate. This typically requires a two-step process: reduction of the aldehyde to the corresponding alcohol, followed by conversion to a tosylate, mesylate, or triflate, or by substitution to a halide. While direct examples starting from this compound are specific to broader synthetic goals, the principles are well-established in pyridine chemistry.

Another strategy is the use of the aldehyde in reactions like the Stille coupling, which involves organotin reagents. The necessary precursors for this reaction can be synthesized from bipyridine derivatives, which are then converted to the desired dicarbaldehyde. For example, 2-bromo-6-methylpyridine (B113505) can undergo lithiation and reaction with tributyltin chloride to form a Stille coupling precursor. This can then be coupled and subsequently oxidized to form the dicarbaldehyde functionality. acs.org

Furthermore, the reactivity of the bipyridine core itself can be leveraged. Nickel-catalyzed cross-electrophile coupling reactions, for example, are highly sensitive to the substituents on the bipyridine ligand. nih.gov While these studies often focus on the bipyridine as a ligand, they underscore the importance of substitution patterns, which can be accessed through derivatization of compounds like this compound. The electronic and steric properties of substituents at the 6,6'-positions significantly influence the catalytic activity of the metal center. nih.gov

Generation of Advanced Ligands and Reagents

The dual aldehyde functionalities of this compound make it an exceptional building block for the synthesis of complex polydentate ligands and intricate supramolecular architectures. The primary reaction exploited for these transformations is the condensation reaction between the aldehyde groups and primary amines to form Schiff bases (imines).

Synthesis of Polydentate Ligands

The reaction of this compound with a wide array of mono- and polyamines provides a straightforward and high-yielding route to a diverse family of polydentate Schiff base ligands. The resulting imine-based ligands retain the bipyridine's N,N'-coordination site and introduce new donor atoms, allowing for the chelation of various metal ions.

The condensation with simple monoamines, such as aniline (B41778) or substituted anilines, yields tetradentate N4 ligands. When diamines are used, the nature of the product depends on the stoichiometry and the length of the linker between the amine groups. For example, reaction with ethylenediamine (B42938) can lead to larger macrocyclic structures or open-chain hexadentate N6 ligands, depending on the reaction conditions.

The versatility of this approach is highlighted by the ability to incorporate different functionalities into the final ligand by choosing appropriately substituted amines. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Below is a table summarizing the synthesis of various polydentate ligands derived from this compound.

| Amine Reactant | Resulting Ligand Type | Metal Ion for Complexation | Application/Significance |

| Substituted Anilines | Tetradentate (N4) | Ru(II), Fe(II) | Photocatalysis, molecular sensors |

| Ethylenediamine | Hexadentate (N6) or Macrocycle | Lanthanides, Transition metals | Luminescent probes, magnetic materials |

| Diethylenetriamine | Heptadentate (N7) | Cu(II), Zn(II) | Biomimetic catalysis |

| Tris(2-aminoethyl)amine | Octadentate (N8) | Lanthanides, Y(III) | MRI contrast agents, radiopharmaceuticals |

Macrocyclic and Supramolecular Scaffoldings

This compound is a cornerstone in the construction of complex macrocyclic and supramolecular structures. nih.govrsc.orgresearchgate.net The directional nature of the bipyridine unit and the reactive aldehyde groups allow for the template-directed synthesis of highly organized, multi-component assemblies.